Uracil, 3,6-dimethyl-5-(dimethylamino)-1-(p-methoxyphenyl)-

Description

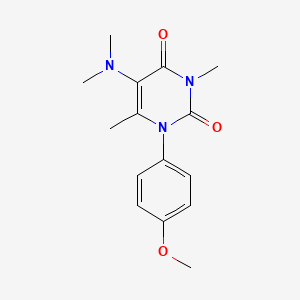

Uracil derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as viral enzymes and receptors. The compound Uracil, 3,6-dimethyl-5-(dimethylamino)-1-(p-methoxyphenyl)- features a uracil core substituted with methyl groups at positions 3 and 6, a dimethylamino group at position 5, and a p-methoxyphenyl moiety at position 1. These substituents modulate its physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

CAS No. |

32150-67-7 |

|---|---|

Molecular Formula |

C15H19N3O3 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

5-(dimethylamino)-1-(4-methoxyphenyl)-3,6-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C15H19N3O3/c1-10-13(16(2)3)14(19)17(4)15(20)18(10)11-6-8-12(21-5)9-7-11/h6-9H,1-5H3 |

InChI Key |

OKPXKOTXEVLWNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C2=CC=C(C=C2)OC)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives typically involves multi-step organic reactions. Common starting materials include uracil and various substituted anilines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Uracil derivatives can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Replacement of substituents on the uracil ring with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the uracil ring.

Scientific Research Applications

Uracil derivatives have a wide range of applications in scientific research, including:

Chemistry: Used as intermediates in organic synthesis.

Biology: Studied for their interactions with nucleic acids and proteins.

Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.

Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of uracil derivatives often involves interactions with biological macromolecules such as DNA, RNA, and enzymes. These compounds can inhibit or modulate the activity of specific molecular targets, leading to various biological effects. The pathways involved may include inhibition of nucleic acid synthesis, enzyme inhibition, and disruption of cellular processes.

Comparison with Similar Compounds

Position 5 Modifications

- 5-Nitrouracil Derivatives (e.g., 1,3-dialkyl-6-methyl-5-nitrouracil): Electron-withdrawing nitro groups at position 5 reduce nucleophilicity, requiring harsh conditions for further functionalization. Yields for such derivatives range from 62–82% in alkylation reactions .

- 5-Dimethylamino Uracil: The electron-donating dimethylamino group at position 5 enhances reactivity in nucleophilic substitutions. This substituent may also improve bioavailability by increasing solubility in acidic environments (e.g., via protonation) .

Position 1 Substitutions

- p-Methoxyphenyl vs. Benzyl/Other Aryl Groups: p-Methoxyphenyl: Provides steric bulk and moderate electron-donating effects, improving stability in oxidative conditions. In quinoline syntheses, p-methoxyphenyl-substituted ethanol derivatives achieved yields >90%, suggesting similar efficiency in uracil systems . Benzyl-Protected Derivatives: Compounds like 1-[(1,3-dibenzyloxy-2-propoxy)methyl]uracil require deprotection steps (e.g., palladium oxide/cyclohexene), reducing overall yield (~65%) compared to direct p-methoxyphenyl incorporation .

Antiviral Potential

- 5-(Acylethynyl)uracils : Exhibit antiviral activity against herpes simplex virus (HSV) via thymidine kinase inhibition. However, their acylethynyl groups confer cytotoxicity, limiting therapeutic utility .

- Dimethylamino-Substituted Uracils: The dimethylamino group may mimic natural nucleobase interactions (e.g., hydrogen bonding with viral polymerases) while reducing off-target toxicity. Comparable derivatives like Inosiplex (dimethylamino-propanol complex) show immunomodulatory effects, suggesting dual mechanisms for the target compound .

Radiopharmaceutical Relevance

- Iodine-Substituted Uracils (e.g., 5-iodo-6-methyl derivatives): Used in radiolabeling for imaging. The dimethylamino group in the target compound could facilitate 18F-labeling strategies by protecting hydroxyl groups during synthesis, analogous to methods in .

Physicochemical Properties

Key Research Findings

- Synthetic Efficiency : The p-methoxyphenyl group enables high-yield syntheses (~90%) without protection/deprotection steps, contrasting with benzyl-protected uracils (~65%) .

- Electron-Donating vs. Withdrawing Groups: Dimethylamino at position 5 enhances reactivity and bioavailability compared to nitro-substituted derivatives, which require harsh reagents .

- Structural Versatility : The compound’s substituents allow modular modifications for antiviral or radiopharmaceutical applications, bridging gaps between cytotoxic acylethynyl derivatives and inert iodinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.